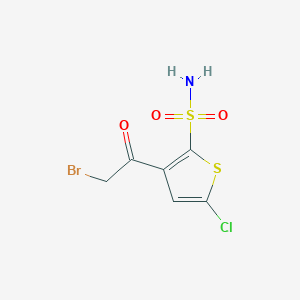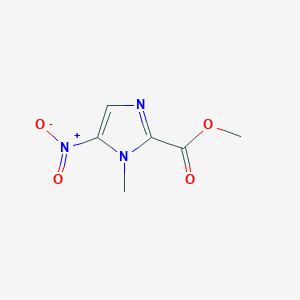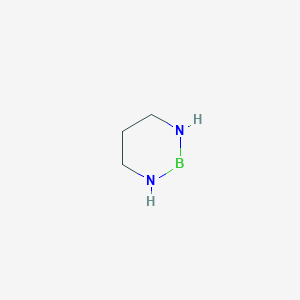
1,3,2-Diazaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Diazaborinane, also known as DAB, is a heterocyclic compound that has been widely used in various scientific research applications. This compound is unique due to its ability to form stable complexes with transition metals, which makes it an excellent ligand for catalysis and other chemical reactions.
Applications De Recherche Scientifique
1,3,2-Diazaborinane has been used in various scientific research applications due to its unique properties. It is commonly used as a ligand for catalysis and other chemical reactions. 1,3,2-Diazaborinane complexes with transition metals have been shown to be highly effective catalysts for a range of reactions, including hydrogenation, cross-coupling, and C-H activation.
Mécanisme D'action
The mechanism of action of 1,3,2-Diazaborinane is related to its ability to form stable complexes with transition metals. These complexes act as catalysts for various chemical reactions, including hydrogenation and cross-coupling. 1,3,2-Diazaborinane complexes with transition metals have been shown to be highly effective catalysts due to their ability to activate hydrogen and carbon-hydrogen bonds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,3,2-Diazaborinane. However, studies have shown that 1,3,2-Diazaborinane complexes with transition metals can be highly toxic to cells and can cause oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,2-Diazaborinane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for transition metals, making it an excellent ligand for catalysis and other chemical reactions. However, there are also limitations to using 1,3,2-Diazaborinane in lab experiments. It can be highly toxic to cells, and its use requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of 1,3,2-Diazaborinane in scientific research. One area of interest is the development of new 1,3,2-Diazaborinane complexes with transition metals that can be used as catalysts for a wider range of reactions. Another area of interest is the investigation of the potential use of 1,3,2-Diazaborinane complexes in drug discovery and development. Finally, there is also interest in the development of new synthesis methods for 1,3,2-Diazaborinane that can be used to produce larger quantities of the compound.
Méthodes De Synthèse
The synthesis of 1,3,2-Diazaborinane involves the reaction of ammonia borane with trimethylamine. The reaction is carried out in the presence of a catalyst, which is typically a transition metal complex. The resulting product is a white crystalline solid that can be purified through recrystallization.
Propriétés
Numéro CAS |
13070-16-1 |
|---|---|
Nom du produit |
1,3,2-Diazaborinane |
Formule moléculaire |
C3H8BN2 |
Poids moléculaire |
82.92 g/mol |
InChI |
InChI=1S/C3H8BN2/c1-2-5-4-6-3-1/h5-6H,1-3H2 |
Clé InChI |
YCSADFRUBJTLQR-UHFFFAOYSA-N |
SMILES |
[B]1NCCCN1 |
SMILES canonique |
[B]1NCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)
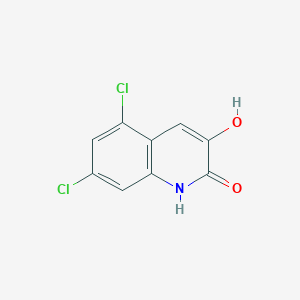
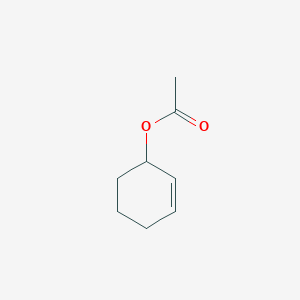
![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)
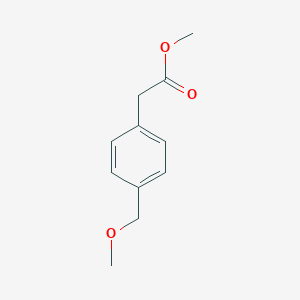
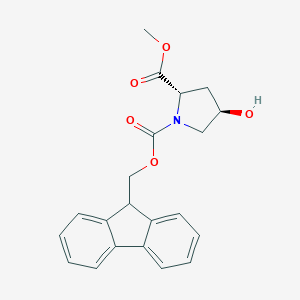
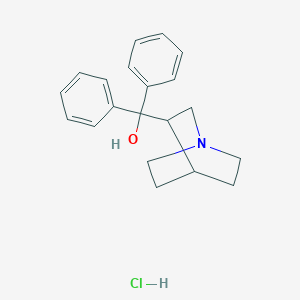
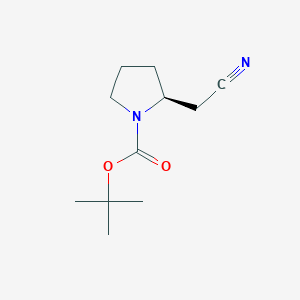
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)

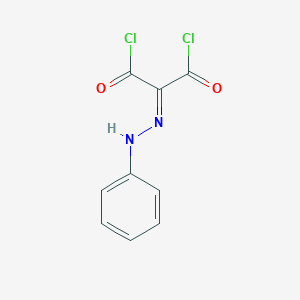
![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)
